6-Vinyltetrahydro-2H-pyran-2-one
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Overview
Description
6-Vinyltetrahydro-2H-pyran-2-one is a versatile compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications. This compound is a lactone, which is a cyclic ester, and it is derived from carbon dioxide and butadiene. The presence of a vinyl group and a tetrahydropyran ring in its structure makes it highly functional and suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Vinyltetrahydro-2H-pyran-2-one is synthesized via the telomerization of butadiene with carbon dioxide. This process is catalyzed by palladium, and it involves the formation of a lactone intermediate. The reaction conditions typically include the use of a palladium catalyst, a suitable ligand, and a solvent such as tetrahydrofuran. The reaction is carried out under mild conditions, with temperatures ranging from 25 to 50 degrees Celsius and pressures of 1 to 5 atmospheres .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The use of carbon dioxide as a feedstock makes this process environmentally friendly and sustainable. The reaction is optimized to achieve high yields and purity of the product, and the use of advanced separation techniques ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions
6-Vinyltetrahydro-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: The vinyl group in the compound can undergo substitution reactions with various nucleophiles.
Polymerization: The compound can participate in radical and ring-opening polymerizations to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but they generally involve mild temperatures and pressures .
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, diols, substituted lactones, and various polymers. These products have diverse applications in different fields .
Scientific Research Applications
6-Vinyltetrahydro-2H-pyran-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers with high carbon dioxide content
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and medical devices.
Industry: The compound is used in the production of environmentally friendly plastics and other materials.
Mechanism of Action
The mechanism of action of 6-vinyltetrahydro-2H-pyran-2-one involves its ability to undergo various chemical reactions due to the presence of the vinyl group and the lactone ring. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. For example, in polymerization reactions, the vinyl group participates in radical or ring-opening polymerizations, leading to the formation of polymers with unique properties .
Comparison with Similar Compounds
6-Vinyltetrahydro-2H-pyran-2-one can be compared with other similar compounds such as:
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one: This compound has an additional ethyl group, which affects its reactivity and the properties of the resulting polymers.
δ-Valerolactone: This compound lacks the vinyl group, making it less reactive in certain polymerization reactions.
ε-Caprolactone: This compound has a different ring size and lacks the vinyl group, leading to different polymerization behavior and properties.
The uniqueness of this compound lies in its combination of the vinyl group and the lactone ring, which provides a high degree of functionality and versatility in various chemical reactions and applications.
Properties
CAS No. |
41980-00-1 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
6-ethenyloxan-2-one |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-7(8)9-6/h2,6H,1,3-5H2 |
InChI Key |
OMNMDLYYHJQRAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCC(=O)O1 |
Origin of Product |
United States |
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